dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that features a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:
Formation of the cyclopenta[b]thiophene core: This can be achieved through the Paal–Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of the nitrophenyl group: This step involves the Michael addition of a nitrophenylprop-2-enoyl compound to the thiophene core.
Esterification: The final step is the esterification of the carboxyl groups with methanol under acidic conditions to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism by which dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and thiophene moieties. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
Dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is unique due to its combination of a cyclopenta[b]thiophene core with a nitrophenylprop-2-enoyl group. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H18N2O7S |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
dimethyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C20H18N2O7S/c1-28-19(24)13-7-8-14-16(13)17(20(25)29-2)18(30-14)21-15(23)9-6-11-4-3-5-12(10-11)22(26)27/h3-6,9-10,13H,7-8H2,1-2H3,(H,21,23)/b9-6+ |
InChI Key |
VTHYDVMQCWLZEO-RMKNXTFCSA-N |
Isomeric SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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